Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate
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Overview
Description
Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring, a benzoyl group, and an ethoxy group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving sulfur and a suitable diene.
Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethoxy Group: The ethoxy group is added through an esterification reaction using ethanol and an acid catalyst.
Formation of the Final Compound: The final compound is formed by reacting the intermediate products under controlled conditions, typically involving heating and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the ethoxy group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted thiophenes or benzoyl derivatives.
Scientific Research Applications
Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(4-ethoxy-4-oxobutyl)amino]benzoate
- Ethyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate
- Methyl 2-[(4-methoxy-3-nitrobenzoyl)amino]benzoate
Uniqueness
Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its thiophene ring and benzoyl group make it particularly interesting for applications in medicinal chemistry and materials science.
Biological Activity
Ethyl 2-(benzoyl(4-ethoxy-4-oxobutyl)amino)-4-phenyl-3-thiophenecarboxylate (CAS No. 54805-47-9) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C26H27NO5S, with a molecular weight of 465.6 g/mol. The compound features a thiophene ring, an ethoxy group, and a benzoyl moiety, which contribute to its diverse reactivity and biological properties.
Property | Value |
---|---|
CAS Number | 54805-47-9 |
Molecular Formula | C26H27NO5S |
Molecular Weight | 465.6 g/mol |
IUPAC Name | Ethyl 2-[benzoyl-(4-ethoxy-4-oxobutyl)amino]-4-phenylthiophene-3-carboxylate |
InChI Key | ZMJKRIDUWAWZPD-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiophene Ring : This is achieved through cyclization reactions involving sulfur and suitable dienes.
- Introduction of the Benzoyl Group : A Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst is employed.
- Attachment of the Ethoxy Group : Esterification with ethanol in the presence of an acid catalyst.
- Final Compound Formation : The intermediate products are reacted under controlled conditions to yield the final compound.
The biological activity of this compound is attributed to its interaction with specific molecular targets, potentially including enzymes and receptors. The exact pathways depend on the biological system being studied, but it is hypothesized that the compound may alter enzyme activity or receptor signaling, leading to various biological effects such as antimicrobial or anticancer properties .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have been shown to inhibit bacterial growth and may serve as potential leads for developing new antibiotics.
Anticancer Activity
Studies focusing on related compounds have demonstrated promising anticancer effects. For instance, certain derivatives have been evaluated for their ability to induce apoptosis in cancer cells, suggesting that this compound could also exhibit similar effects .
Case Studies
- Inhibition of Tyrosinase : A study explored compounds with structural similarities to investigate their inhibitory effects on tyrosinase, an enzyme involved in melanin production. Some analogs showed strong inhibition, indicating potential applications in skin whitening agents .
- Cytotoxicity in Cancer Cells : In vitro studies assessed the cytotoxic effects on B16F10 melanoma cells, revealing that certain concentrations did not exhibit cytotoxicity after extended exposure, thus supporting their potential as therapeutic agents without significant toxicity .
Properties
CAS No. |
54805-47-9 |
---|---|
Molecular Formula |
C26H27NO5S |
Molecular Weight |
465.6 g/mol |
IUPAC Name |
ethyl 2-[benzoyl-(4-ethoxy-4-oxobutyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H27NO5S/c1-3-31-22(28)16-11-17-27(24(29)20-14-9-6-10-15-20)25-23(26(30)32-4-2)21(18-33-25)19-12-7-5-8-13-19/h5-10,12-15,18H,3-4,11,16-17H2,1-2H3 |
InChI Key |
ZMJKRIDUWAWZPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCN(C1=C(C(=CS1)C2=CC=CC=C2)C(=O)OCC)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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